molecular formula C9H6KNO2 B14289429 potassium;5-nitroinden-5-ide CAS No. 138710-20-0

potassium;5-nitroinden-5-ide

Cat. No.: B14289429
CAS No.: 138710-20-0
M. Wt: 199.25 g/mol
InChI Key: KUDYTSWLLPCHIT-UHFFFAOYSA-N
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Description

Potassium;5-nitroinden-5-ide is an ionic compound consisting of a nitro-substituted indenide anion paired with a potassium cation. The indenide core is a bicyclic aromatic system (fused benzene and cyclopentadienyl rings), where the nitro group (-NO₂) is positioned at the 5-carbon. This structure confers unique electronic properties, such as enhanced stability due to aromaticity and electron-withdrawing effects from the nitro group.

Properties

CAS No.

138710-20-0

Molecular Formula

C9H6KNO2

Molecular Weight

199.25 g/mol

IUPAC Name

potassium;5-nitroinden-5-ide

InChI

InChI=1S/C9H6NO2.K/c11-10(12)9-5-4-7-2-1-3-8(7)6-9;/h1-6H;/q-1;+1

InChI Key

KUDYTSWLLPCHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C[C-](C=CC2=C1)[N+](=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-nitroinden-5-ide typically involves the nitration of indene followed by the formation of the potassium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the indene ring. The reaction is usually conducted at low temperatures to control the reaction rate and prevent over-nitration.

After nitration, the resulting 5-nitroindene is treated with a potassium hydroxide solution to form the potassium salt. The reaction conditions for this step include maintaining a basic environment and controlling the temperature to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as crystallization and filtration, ensures the purity of the final product. Additionally, industrial processes may incorporate safety measures to handle the reactive and potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-nitroinden-5-ide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-aminoindene.

    Substitution: Formation of halogenated or sulfonated derivatives of 5-nitroindene.

Scientific Research Applications

Potassium;5-nitroinden-5-ide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium;5-nitroinden-5-ide involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with biological or chemical targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares potassium;5-nitroinden-5-ide with structurally related nitro-substituted bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structure Type
This compound C₉H₆NO₂⁻·K⁺ ~207.3 (estimated) Nitro, aromatic anion Ionic bicyclic
4(5)-Nitroindan C₉H₉NO₂ 163.17 Nitro, bicyclic Neutral bicyclic
5-Nitro-2-indanone C₉H₇NO₃ 177.16 Nitro, ketone Neutral bicyclic
Ethyl 4,6-dichloro-5-nitronicotinate C₈H₆Cl₂N₂O₄ 289.06 Nitro, ester, chloro Pyridine derivative

Key Observations :

  • Aromaticity vs. Neutrality : this compound’s ionic nature distinguishes it from neutral analogs like 4(5)-nitroindan. The negative charge on the indenide ring enhances its solubility in polar solvents (e.g., water or DMSO), whereas neutral compounds like 4(5)-nitroindan are more soluble in organic solvents .
  • Functional Groups: The presence of a ketone in 5-nitro-2-indanone introduces reactivity toward nucleophiles (e.g., Grignard reagents), while the nitroindenide’s anion may participate in coordination chemistry or electrophilic substitutions .

Physical Properties

Property This compound (Estimated) 4(5)-Nitroindan 5-Nitro-2-indanone
Melting Point >200°C (ionic compound) 40.25°C Not reported
Boiling Point Decomposes before boiling 290.25°C (estimate) Not reported
Solubility High in polar solvents Low in water, high in organics Moderate in polar solvents
Stability High (aromatic stabilization) Moderate Moderate (ketone oxidation)

Key Observations :

  • Thermal Stability : The ionic lattice of this compound likely grants higher thermal stability compared to neutral analogs.

Key Observations :

  • The ionic nature of this compound may necessitate stricter handling protocols compared to neutral analogs.

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